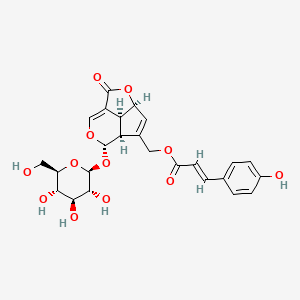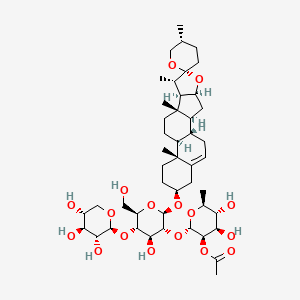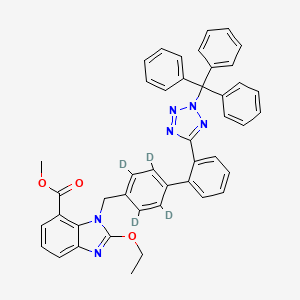
10-O-Coumaroyl-10-O-deacetylasperuloside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring compound found in certain plant species, particularly in the genus Galium. It is classified as an iridoid glycoside, a type of secondary metabolite known for its diverse biological activities. The compound has a molecular formula of C25H26O12 and a molecular weight of 518.47 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
10-O-Coumaroyl-10-O-deacetylasperuloside can be synthesized through organic synthesis methods. The synthetic route typically involves the esterification of 10-O-deacetylasperuloside with coumaric acid under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The extraction process includes:
Plant Material Collection: Harvesting the plant species containing the compound.
Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the compound
化学反应分析
Types of Reactions
10-O-Coumaroyl-10-O-deacetylasperuloside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution
Major Products Formed
Oxidation: Oxidized iridoid derivatives.
Reduction: Reduced iridoid glycosides.
Substitution: Substituted iridoid glycosides with various functional groups
科学研究应用
10-O-Coumaroyl-10-O-deacetylasperuloside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .
作用机制
The mechanism of action of 10-O-Coumaroyl-10-O-deacetylasperuloside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi .
相似化合物的比较
10-O-Coumaroyl-10-O-deacetylasperuloside can be compared with other iridoid glycosides, such as:
10-O-deacetylasperuloside: Lacks the coumaroyl group, making it less bioactive.
Asperuloside: Contains an acetyl group instead of the coumaroyl group, resulting in different biological activities.
Loganin: Another iridoid glycoside with distinct structural features and bioactivities .
The uniqueness of this compound lies in its coumaroyl group, which enhances its biological activities and makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDBOBLMXBLDZ-ULUBWVSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



